molecular formula C21H27ClN2O3 B11382628 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B11382628
M. Wt: 390.9 g/mol
InChI Key: MCADGRRTDDTVKF-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 2-(dimethylamino)-2-(2-methoxyphenyl)ethylamine under suitable conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

Biologically, the compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins or nucleic acids, making it a candidate for drug development research.

Medicine

In medicine, researchers might explore its potential as a therapeutic agent. The presence of the dimethylamino group suggests it could have activity in the central nervous system, possibly as an analgesic or anesthetic.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, altering their activity. The dimethylamino group could facilitate binding to certain protein targets, while the phenoxy and acetamide groups might influence its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide: Similar structure but lacks the methoxyphenyl group.

    2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]acetamide: Similar structure with a different position of the methoxy group.

Uniqueness

The unique combination of functional groups in 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide provides it with distinct chemical and biological properties. The presence of both the dimethylamino and methoxyphenyl groups may enhance its binding affinity and specificity for certain targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H27ClN2O3

Molecular Weight

390.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C21H27ClN2O3/c1-14-10-16(11-15(2)21(14)22)27-13-20(25)23-12-18(24(3)4)17-8-6-7-9-19(17)26-5/h6-11,18H,12-13H2,1-5H3,(H,23,25)

InChI Key

MCADGRRTDDTVKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC(C2=CC=CC=C2OC)N(C)C

Origin of Product

United States

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